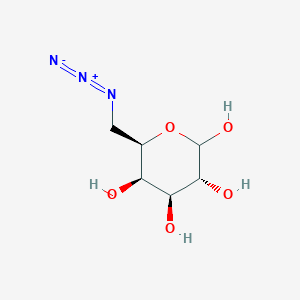

6-Azido-6-deoxy-d-galactopyranose

Description

Properties

IUPAC Name |

(3R,4S,5R,6R)-6-(azidomethyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-1-2-3(10)4(11)5(12)6(13)14-2/h2-6,10-13H,1H2/t2-,3+,4+,5-,6?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLRUUHRGSJVMD-SVZMEOIVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633572 |

Source

|

| Record name | 6-Azido-6-deoxy-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106192-60-3 |

Source

|

| Record name | 6-Azido-6-deoxy-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Azido-6-deoxy-D-galactopyranose: Chemical Properties, Stability, and Applications

Executive Summary

6-Azido-6-deoxy-D-galactopyranose (often abbreviated as 6-Azido-Gal or 6-Az-Gal) is a modified monosaccharide derivative of D-galactose where the primary hydroxyl group at the C-6 position is replaced by an azide (

This guide details the physicochemical properties, synthesis pathways, stability profiles, and handling protocols for 6-Azido-6-deoxy-D-galactopyranose, designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10][11][12]

The replacement of the C-6 hydroxyl group with an azide group changes the polarity and reactivity of the galactose core while maintaining its recognition by many galactosyltransferases, allowing it to be incorporated into biological glycans.

Table 1: Physicochemical Constants[5]

| Property | Value / Description |

| IUPAC Name | 6-Azido-6-deoxy-D-galactopyranose |

| Common Name | 6-Azido-Gal, 6-Az-Gal |

| CAS Number | 66927-03-5 |

| Molecular Formula | |

| Molecular Weight | 205.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | ~144 °C (Decomposition may occur at higher temps) [1] |

| Solubility | Soluble in Water, DMSO, Methanol; Poorly soluble in non-polar solvents (Hexane, DCM) |

| Optical Rotation | |

| pKa | ~12-13 (Sugar hydroxyls); Azide group is non-ionizable |

Structural Features[5][7][8][9][10][12][16][17]

-

Anomeric Center (C-1): Exists in equilibrium between

and -

Azide Moiety (C-6): The azide group is linear and relatively small, minimizing steric perturbation during enzymatic incorporation. It acts as a 1,3-dipole in cycloaddition reactions.

Synthesis & Production Strategies

The synthesis of 6-Azido-Gal typically follows a nucleophilic substitution pathway. The primary alcohol at C-6 is the most accessible hydroxyl group, allowing for selective activation and displacement.

Chemical Synthesis Workflow

The standard protocol involves the selective activation of the C-6 primary hydroxyl group as a sulfonate ester (Tosylate or Mesylate), followed by

Key Steps:

-

Protection: Isopropylidene protection of C-1, C-2, C-3, and C-4 (using acetone/acid) to isolate the C-6 hydroxyl.

-

Activation: Reaction with p-Toluenesulfonyl chloride (TsCl) to form the C-6 tosylate.

-

Substitution: Nucleophilic attack by azide anion (

) in DMF at elevated temperature. -

Deprotection: Acidic hydrolysis to remove isopropylidene groups, yielding the free sugar.

Visualization: Synthesis Pathway

Figure 1: Step-wise chemical synthesis of 6-Azido-6-deoxy-D-galactose from D-galactose via selective C-6 activation.

Reactivity Profile: The Bioorthogonal Handle

The utility of 6-Azido-Gal lies in the unique reactivity of the azide group. It is chemically inert to biological nucleophiles (amines, thiols, alcohols) but reacts rapidly with specific partners.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Mechanism: The azide reacts with a terminal alkyne in the presence of Cu(I) to form a stable 1,4-disubstituted 1,2,3-triazole.

-

Application: High-sensitivity labeling in fixed cells or lysates.

-

Constraint: Copper toxicity limits use in live cells.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

-

Mechanism: Reaction with a strained cyclooctyne (e.g., DBCO, BCN). The ring strain drives the reaction without a catalyst.

-

Application: Live-cell imaging and in vivo labeling.

Staudinger Ligation

-

Mechanism: Reaction with a triarylphosphine to form an aza-ylide, which rearranges to form an amide bond.

-

Application: Highly specific, metal-free labeling, though kinetics are slower than CuAAC.

Visualization: Click Chemistry Workflow[18]

Figure 2: Bioorthogonal reactivity pathways for 6-Azido-Galactose derivatives.

Stability & Handling Protocols

Working with organic azides requires adherence to specific safety protocols due to the high energy content of the azide bond.

Thermal & Chemical Stability

-

Thermal Decomposition: Organic azides can decompose releasing nitrogen gas (

). While 6-Azido-Gal is a solid with a melting point of ~144°C, it should generally not be heated above 100°C in synthesis to avoid decomposition or runaway reactions. -

pH Stability: Stable across a wide pH range (pH 2–12). The glycosidic bond is susceptible to acid hydrolysis (like all sugars), but the azide moiety itself is acid/base stable.

-

Light Sensitivity: Moderately stable to ambient light, but long-term storage should be in the dark to prevent slow photodecomposition.

Safety Assessment: The "Rule of Six"

A general safety rule for organic azides is the Rule of Six :

-

For 6-Azido-Gal (

):-

Ratio:

-

-

Conclusion: The ratio is

, indicating the molecule is stable and non-explosive under standard laboratory conditions. However, it should still be treated with caution, avoiding impact or friction.

Storage Recommendations

-

Temperature: Store at -20°C for long-term stability.

-

Environment: Keep dry (desiccated) and protected from light.

-

Solution Stability: Aqueous solutions are stable at 4°C for weeks, but susceptible to microbial growth. Sterile filtration is recommended.

Experimental Protocols

Protocol A: Metabolic Labeling of Cell Surface Glycans

Objective: Incorporate 6-Azido-Gal into cellular glycoconjugates for imaging.

-

Preparation: Dissolve 6-Azido-6-deoxy-D-galactose in sterile PBS or media to create a 50 mM stock solution.

-

Incubation: Treat cells (e.g., HeLa, CHO) with 50–100 µM 6-Azido-Gal in culture media for 24–48 hours.

-

Note: High concentrations (>1 mM) may inhibit native glycosylation or induce toxicity.

-

-

Washing: Wash cells 3x with warm PBS to remove unincorporated sugar.

-

Labeling (SPAAC): Incubate cells with 50 µM DBCO-Fluorophore (e.g., DBCO-Cy5) in PBS for 30–60 minutes at 37°C.

-

Analysis: Fix cells (if required) and analyze via flow cytometry or fluorescence microscopy.

Protocol B: General Synthesis (C6-Tosylation Route)

Objective: Synthesis of 6-Azido-1,2:3,4-di-O-isopropylidene-D-galactose intermediate.

-

Reagents: 1,2:3,4-Di-O-isopropylidene-D-galactose (1 eq), Tosyl chloride (1.2 eq), Pyridine (solvent).

-

Procedure: Stir reagents at 0°C to RT overnight. Quench with water, extract with DCM.

-

Azidation: Dissolve crude tosylate in DMF. Add

(5 eq). Heat to 80°C for 4-6 hours. -

Workup: Dilute with water, extract with Ethyl Acetate. The azide product is usually an oil or low-melting solid at this stage.

-

Hydrolysis: Treat with 90% TFA/Water for 30 mins to remove acetals, yielding the target 6-Azido-Gal. Recrystallize from Ethanol/Water.

References

-

Carl Roth GmbH. Product Specification: 6-Azido-6-deoxy-D-galactose. Link

-

Sigma-Aldrich. Product Data Sheet: 6-Azido-6-deoxy-D-galactose. Link

-

Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240, 2005. Link

-

Prescher, J. A., & Bertozzi, C. R. "Chemistry in living systems." Nature Chemical Biology, 1(1), 13-21, 2005. Link

-

Synthose Inc. Safety Data Sheet: 6-Azido-6-deoxy-D-galactose. Link

Sources

Technical Guide: 6-Azido-6-deoxy-D-galactose vs. 6-Azido-6-deoxy-D-glucose

Executive Summary

This guide provides a rigorous technical analysis of 6-Azido-6-deoxy-D-galactose (6AzGal) and 6-Azido-6-deoxy-D-glucose (6AzGlc) . While these molecules are structurally isomeric C4-epimers, their biological utility diverges significantly due to the specificity of the metabolic machinery they engage.

This document details their structural stereochemistry, chemical synthesis, and distinct metabolic fates—specifically highlighting why 6AzGal is a robust reporter for the Leloir pathway, whereas 6AzGlc serves as a specialized probe for O-GlcNAcylation, bypassing canonical glycolysis.

Part 1: Structural & Stereochemical Analysis

The core distinction between these two bioorthogonal reporters lies in the stereochemistry at the Carbon-4 (C4) position. This single chiral center dictates their interaction with hexokinases, galactokinases, and downstream glycosyltransferases.

Stereochemical Divergence

Both molecules function as "chemical handles" where the primary hydroxyl group at C6 is replaced by an azido (

-

6-Azido-6-deoxy-D-glucose (6AzGlc): The substituent at C4 is equatorial . This conformation mimics D-glucose, allowing recognition by Glucose transporters (GLUTs) and O-GlcNAc Transferase (OGT).

-

6-Azido-6-deoxy-D-galactose (6AzGal): The substituent at C4 is axial . This "kink" in the pyranose ring is the recognition motif for enzymes of the Leloir pathway, specifically Galactokinase (GALK).

Structural Visualization

The following diagram illustrates the stereochemical relationship and the functional implication of the C6-azide modification.

Figure 1: Structural relationship between glucose and galactose azide analogs.[1] The reversible epimerization at C4 is biologically relevant only after nucleotide activation (UDP-sugar form).

Part 2: Metabolic Fate & Enzymology

Understanding the metabolic processing of these analogs is critical for experimental design. The placement of the azide at C6 creates a "metabolic fork."

The Hexokinase Blockade (Glucose Pathway)

In canonical glycolysis, Hexokinase (HK) phosphorylates D-glucose at the C6-OH position to trap it as Glucose-6-Phosphate.

-

Constraint: 6AzGlc lacks the C6-OH nucleophile. Therefore, it cannot be phosphorylated by Hexokinase to enter glycolysis.

-

Implication: 6AzGlc does not label glycogen or enter energy metabolism via the standard route.

-

The Exception (O-GlcNAc): Recent studies (Darabedian et al., 2018) revealed that 6AzGlc is promiscuously processed into UDP-6AzGlc . This nucleotide sugar is then utilized by O-GlcNAc Transferase (OGT) to modify intracellular proteins, making it a powerful tool for studying O-GlcNAcylation without the background noise of metabolic incorporation into other glycans.

The Leloir Pathway Advantage (Galactose Pathway)

6AzGal is a superior metabolic reporter because of the unique mechanism of the Leloir pathway.

-

Entry: 6AzGal enters the cell via GLUTs.

-

Phosphorylation (GalK): Unlike Hexokinase, Galactokinase (GalK) phosphorylates Galactose at the C1-OH position, not C6.

-

Result: The C6-azide does not sterically or chemically hinder the formation of 6-Azido-Galactose-1-Phosphate .

-

Activation: This intermediate is converted to UDP-6AzGal by Galactose-1-phosphate uridylyltransferase (GALT).

Metabolic Workflow Diagram

Figure 2: Differential metabolic processing. Note that 6AzGal follows the canonical Leloir pathway (Green), while 6AzGlc relies on salvage bypass mechanisms (Blue).

Part 3: Synthetic Methodologies

Synthesis of these analogs requires regioselective activation of the primary hydroxyl (C6) in the presence of secondary hydroxyls. The C6-O-Tosylation route is the industry standard due to its reliability and scalability.

Comparative Synthesis Table

| Parameter | 6-Azido-6-deoxy-D-glucose | 6-Azido-6-deoxy-D-galactose |

| Starting Material | Methyl | Methyl |

| Reactivity (C6) | High (Primary OH, unhindered) | High (Primary OH, unhindered) |

| C4 Stereochemistry | Equatorial (Less steric clash) | Axial (Potential steric hindrance nearby) |

| Purification | Recrystallization often sufficient | Silica Gel Chromatography usually required |

| Yield (Typical) | 60-75% | 50-65% |

Detailed Protocol: Synthesis of 6-Azido-6-deoxy-D-galactose

Note: This protocol assumes standard Schlenk line techniques.

Step 1: Selective Tosylation

-

Dissolve: 10 mmol Methyl

-D-galactopyranoside in 50 mL anhydrous Pyridine. -

Cool: Chill to

in an ice bath. -

Add: Add 1.1 equivalents of p-Toluenesulfonyl chloride (TsCl) dropwise over 30 minutes. The primary alcohol at C6 reacts significantly faster than secondary alcohols.

-

Incubate: Stir at room temperature for 12–18 hours. Monitor by TLC (Ethyl Acetate/Hexane).

-

Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), saturated

, and brine. Dry over

Step 2: Azide Displacement

-

Solvent: Dissolve the crude 6-O-tosyl intermediate in anhydrous DMF (Dimethylformamide).

-

Reagent: Add 5 equivalents of Sodium Azide (

). Caution: Azides are toxic and potentially explosive. -

Heat: Heat to

for 6–8 hours. The azide ion performs an -

Workup: Dilute with water and extract with Ethyl Acetate.

-

Hydrolysis (Optional): If the methyl glycoside is not desired, hydrolyze the anomeric methyl group using acidic resin (Amberlite IR-120) in water at

to yield the free hemiacetal.

Part 4: Experimental Application (Metabolic Labeling)

Protocol: Labeling Cell Surface Glycans with 6AzGal

This protocol utilizes the Leloir pathway to incorporate azides into cell surface mucins.

Materials:

-

HEK293 or CHO cells.

-

Per-acetylated 6-Azido-6-deoxy-D-galactose (

6AzGal).[1] Acetylation ensures passive diffusion across the membrane. -

PBS (Phosphate Buffered Saline).

-

Click Reagent: Biotin-PEG4-Alkyne.[1]

Procedure:

-

Seeding: Seed cells at

cells/mL in 6-well plates. Allow to adhere overnight. -

Treatment: Replace media with fresh media containing 50

M -

Incubation: Incubate for 24–48 hours. Note: Longer incubation allows for metabolic processing and transit to the cell surface.

-

Wash: Wash cells

with cold PBS containing 1% FBS (to remove excess probe). -

Labeling (CuAAC): Resuspend cells in labeling buffer (PBS + 100

M CuSO4 + 500 -

Reaction: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Wash

with PBS. Analyze via Flow Cytometry (Streptavidin-Fluorophore) or Western Blot.

References

-

Darabedian, N., et al. (2018). "The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase."[1][2] Journal of the American Chemical Society, 140(23), 7092–7100.[3]

-

Hang, H. C., & Bertozzi, C. R. (2001). "Ketone isosteres of 2-N-acetamidosugars as substrates for metabolic cell surface engineering." Journal of the American Chemical Society, 123(6), 1242–1243.

-

Holden, H. M., et al. (2003). "The Molecular Architecture of the Leloir Pathway Enzymes." Journal of Biological Chemistry, 278, 43885-43888.

-

Witte, K., et al. (1997). "Synthesis of 6-Azido-6-deoxy-D-galactose and its use in the metabolic labeling of glycoconjugates." Carbohydrate Research, 305, 123-131.

Sources

- 1. The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

metabolic labeling potential of 6-Azido-6-deoxy-d-galactopyranose

An In-Depth Technical Guide to the Metabolic Labeling Potential of 6-Azido-6-deoxy-d-galactopyranose

Abstract

Metabolic glycoengineering has emerged as an indispensable tool for elucidating the complex roles of glycosylation in health and disease. By introducing bioorthogonal functionalities into cellular glycans, researchers can visualize, identify, and track these modifications with high specificity. This guide provides a comprehensive technical overview of 6-azido-6-deoxy-d-galactopyranose, a metabolic chemical reporter that has uniquely advanced our understanding of intracellular glycosylation. We delve into its metabolic pathway, highlighting the unexpected substrate promiscuity of O-GlcNAc Transferase (OGT), and provide detailed, field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for studying O-linked protein modifications.

Introduction: The Rationale for a C6-Azido Galactose Reporter

Glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins and lipids, is a critical post-translational modification that governs a vast array of biological processes. Altered glycosylation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Metabolic chemical reporters, which are monosaccharide analogs bearing a bioorthogonal handle like an azide or alkyne, allow for the covalent tagging and subsequent analysis of glycoconjugates within a living system.

While reporters like N-azidoacetylgalactosamine (GalNAz) and N-azidoacetylmannosamine (ManNAz) have been instrumental, their metabolic fates can be complex, sometimes leading to labeling of multiple glycan types. This guide focuses on the per-O-acetylated form of 6-azido-6-deoxy-d-galactose (Ac₄6AzGal), a reporter that has revealed surprising insights into intracellular glycosylation. Unlike many analogs that primarily label cell-surface glycans, Ac₄6AzGal is predominantly incorporated into intracellular O-linked proteins, providing a unique window into the activities of cytosolic and nuclear glycosyltransferases.

The Metabolic Journey of Ac₄6AzGal: A Pathway of Conversion and Discovery

The utility of Ac₄6AzGal is rooted in its specific and somewhat unexpected metabolic processing. The per-O-acetyl groups enhance its membrane permeability, allowing it to efficiently enter the cell. Once inside, the molecule undergoes a series of enzymatic transformations that ultimately lead to its incorporation into proteins.

Causality of the Pathway:

-

Entry and Deacetylation: Ac₄6AzGal passively diffuses across the cell membrane. In the cytosol, ubiquitous esterases swiftly remove the acetyl groups, liberating 6-azido-6-deoxy-d-galactose (6AzGal). This initial step is critical as the free hydroxyl groups are necessary for recognition by downstream enzymes.

-

The Leloir Pathway: The free 6AzGal is then hijacked by the highly conserved Leloir pathway, the primary route for galactose metabolism.

-

Phosphorylation: Galactokinase (GALK) phosphorylates 6AzGal at the C1 position to produce 6AzGal-1-phosphate.

-

UDP-Sugar Formation: Galactose-1-phosphate uridylyltransferase (GALT) converts this intermediate into UDP-6-azido-6-deoxy-d-galactose (UDP-6AzGal).

-

-

Epimerization and OGT Substrate Promiscuity: This is the most crucial and insightful step. While one might expect UDP-6AzGal to be the direct donor for galactosyltransferases, in vitro evidence suggests it is not a substrate for O-GlcNAc Transferase (OGT). Instead, the enzyme UDP-galactose 4'-epimerase (GALE) converts UDP-6AzGal into UDP-6-azido-6-deoxy-d-glucose (UDP-6AzGlc). It is this UDP-6AzGlc that is then recognized and transferred by the remarkably promiscuous OGT onto serine and threonine residues of nuclear and cytosolic proteins. This discovery, enabled by the use of Ac₄6AzGal, underscores that OGT can accept substrates beyond its canonical UDP-GlcNAc, including glucose-modified donors.

The diagram below outlines this metabolic cascade from cell entry to protein incorporation.

6-Azido-D-galactose (6-AzGal): Technical Guide to Metabolic Labeling & Sourcing

Executive Summary

6-Azido-6-deoxy-D-galactose (CAS 66927-03-5), commonly referred to as 6-AzGal, is a bioorthogonal chemical reporter used primarily in Metabolic Oligosaccharide Engineering (MOE) . Unlike its peracetylated counterpart (Ac4-6-AzGal), the free sugar form defined by this CAS number is highly polar and relies on active transport or enzymatic incorporation in cell-free systems.

This guide addresses the critical sourcing parameters, metabolic fate (Leloir pathway integration), and experimental protocols required to utilize 6-AzGal for glycan visualization. It specifically highlights the phenomenon of metabolic cross-talk , where UDP-galactose 4'-epimerase (GALE) converts the galactose analog into a glucose analog, a nuance often overlooked in standard protocols.

Part 1: Chemical Identity & Critical Quality Attributes (CQAs)

When sourcing CAS 66927-03-5, researchers must distinguish between the free sugar (used for enzymatic assays or specific transport studies) and the peracetylated form (used for passive diffusion in live cells).

Chemical Specifications

| Attribute | Specification | Technical Note |

| Chemical Name | 6-Azido-6-deoxy-D-galactose | Often exists as an anomeric mixture ( |

| CAS Number | 66927-03-5 | Distinct from tetra-acetylated form (CAS 674433-48-4). |

| Molecular Formula | MW: 205.17 g/mol .[1] | |

| Purity | Impurities often include residual inorganic azides ( | |

| Solubility | Water, Methanol, DMSO | Highly hydrophilic; insoluble in non-polar organic solvents (ether, hexane). |

| Appearance | White to off-white crystalline solid | Yellowing indicates degradation or azide instability. |

| Storage | -20°C (Desiccated) | Stable for >1 year if kept dry. Avoid freeze-thaw cycles. |

Verified Suppliers & Sourcing Strategy

Major catalog vendors (e.g., Sigma-Aldrich) often list the peracetylated derivative. For the free sugar (CAS 66927-03-5), specialized glycoscience vendors are required.

-

Primary Vendors: Synthose, GlycoDepot, MedChemExpress, BroadPharm.

-

Sourcing Criteria:

-

Anomeric Ratio: Ensure the CoA specifies the anomeric ratio if using for crystallography; for metabolic feeding, the ratio is irrelevant as it equilibrates.

-

Counter-ions: Check for sodium/potassium salts if the synthesis involved azide displacement on a halogenated sugar.

-

Part 2: Mechanism of Action (The Leloir Pathway)

Metabolic Incorporation

6-AzGal enters the galactose salvage pathway (Leloir pathway). However, its utility is complicated by GALE-mediated epimerization .

-

Entry: 6-AzGal is phosphorylated by Galactokinase (GALK) to form 6-AzGal-1-Phosphate.

-

Activation: Galactose-1-phosphate uridylyltransferase (GALT) converts it to UDP-6-AzGal.

-

Epimerization (The Trap): UDP-galactose 4'-epimerase (GALE) can reversibly convert UDP-6-AzGal to UDP-6-AzGlc (Glucose analog).

-

Incorporation: The resulting UDP-sugars are transported into the Golgi and incorporated into glycoconjugates (mucins, O-glycans) by glycosyltransferases.

Senior Scientist Insight: Because of step 3, feeding cells 6-AzGal often results in labeling of both galactose and glucose residues. If strict galactose specificity is required, use GALE-deficient cell lines.

Pathway Visualization

Figure 1: The metabolic fate of 6-Azido-Galactose via the Leloir pathway, highlighting the critical epimerization step by GALE which generates UDP-6-Azido-Glucose.

Part 3: Applications in Drug Discovery

-

Glycan Trafficking Studies: Tracking the turnover of mucin-type O-glycans in cancer cells (e.g., HepG2, MCF-7).

-

Enzymatic Assays: The free sugar (CAS 66927-03-5) is the preferred substrate for in vitro kinetic studies of mutant GalT enzymes (e.g., GalT-Y289L) which are engineered to accept bulky substrates.

-

Targeted Delivery: Conjugating drugs to 6-AzGal to exploit the high galactose demand of hepatocarcinoma cells (via the Asialoglycoprotein receptor).

Part 4: Experimental Protocol (Metabolic Labeling)

Note: If using CAS 66927-03-5 (Free Sugar) in live cells, high concentrations (1–5 mM) are required due to poor passive diffusion. For standard imaging, the peracetylated form (Ac4-6AzGal) is recommended at lower concentrations (50–200 µM).

Workflow Overview

The following protocol assumes the use of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for detection.

Figure 2: Step-by-step workflow for metabolic labeling and detection of azido-sugars using Click Chemistry.

Detailed Methodology

Reagents:

-

Stock Solution: Dissolve 6-AzGal (CAS 66927-03-5) in sterile water or PBS to 100 mM. Filter sterilize (0.22 µm). Store at -20°C.

-

Click Cocktail:

-

PBS (pH 7.4)

- (1 mM)

-

THPTA Ligand (5 mM) - Critical to protect proteins from Cu-induced oxidation.

-

Sodium Ascorbate (10 mM) - Add last to initiate reaction.

-

Alkyne Probe (e.g., Biotin-Alkyne, 10-50 µM).

-

Procedure:

-

Pulse: Treat cells with 2 mM 6-AzGal for 48 hours. Include a vehicle control (PBS only).

-

Harvest/Fix: Wash cells 3x with cold PBS to remove unincorporated sugar. Fix with 4% Paraformaldehyde for 15 min.

-

Click Reaction: Prepare the Click Cocktail. Add ascorbate immediately before applying to cells. Incubate for 1 hour at room temperature in the dark.

-

Wash: Wash 3x with PBS containing 1 mM EDTA (removes excess copper).

-

Stain: Incubate with Streptavidin-AlexaFluor conjugate (1:1000) for 30 min.

-

Image: Visualize via confocal microscopy.

References

-

Dube, D. H., & Bertozzi, C. R. (2003).[2] Metabolic oligosaccharide engineering as a tool for glycobiology. Current Opinion in Chemical Biology. Link

-

Cioce, A., et al. (2021).[3][4][5] Optimization of Metabolic Oligosaccharide Engineering with Ac4GalNAlk and Ac4GlcNAlk by an Engineered Pyrophosphorylase. ACS Chemical Biology.[3][4] Link

-

Synthose Inc. Product Specification: 6-Azido-6-deoxy-D-galactose (AF432). Link

-

GlycoDepot. 6-Azido-6-deoxy-D-galactose Technical Data Sheet. Link

-

Wang, H., et al. (2021). Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma.[6] Biomaterials Science. Link

Sources

- 1. glycodepot.com [glycodepot.com]

- 2. Metabolic oligosaccharide engineering as a tool for glycobiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of Metabolic Oligosaccharide Engineering with Ac4GalNAlk and Ac4GlcNAlk by an Engineered Pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reviews 1 — Bertozzi Group [bertozzigroup.stanford.edu]

- 5. Achieving cell-type selectivity in metabolic oligosaccharide engineering - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00168D [pubs.rsc.org]

- 6. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

Technical Deep Dive: Ac46AzGal vs. Non-Acetylated 6-Azido-Galactose in Metabolic Labeling

The following technical guide details the mechanistic and practical differences between Ac46AzGal (1,2,3,4-tetra-O-acetyl-6-azido-6-deoxy-D-galactose) and Non-acetylated Azido-galactose (specifically 6-azido-6-deoxy-D-galactose, often abbreviated as 6AzGal, and distinct from the N-azidoacetyl derivative GalNAz).

Executive Summary

In metabolic oligosaccharide engineering (MOE), the choice between peracetylated reporters (Ac46AzGal) and their non-acetylated counterparts (6AzGal) dictates the mechanism of cellular entry, intracellular flux, and the specific biological question being asked.

-

Ac46AzGal is a glycan biosynthesis reporter . It utilizes passive diffusion to bypass membrane transporters, ensuring high intracellular concentrations for metabolic incorporation into O-linked glycans (via the Leloir pathway) and O-GlcNAc modifications (via epimerization).

-

Non-acetylated 6AzGal acts primarily as a glucose transporter (GLUT) probe . Due to its structural similarity to glucose and lack of hydrophobic masking, it relies on specific transporters (GLUTs) for entry and is increasingly used to measure glucose uptake rates rather than just glycan biosynthesis.

Mechanistic Divergence

The fundamental difference lies in the Cellular Uptake Mechanism and the subsequent Metabolic Fate .

Cellular Uptake

-

Ac46AzGal (Passive Diffusion): The acetylation of the hydroxyl groups masks the polarity of the sugar, rendering it lipophilic. This allows the molecule to cross the plasma membrane non-specifically via passive diffusion. Once inside, promiscuous cytosolic esterases cleave the acetyl groups, trapping the charged free sugar (6AzGal) inside the cell.

-

Non-Acetylated 6AzGal (Facilitated Transport): This molecule is highly polar and cannot diffuse through the lipid bilayer. It requires active transport, primarily via Glucose Transporters (GLUTs) or, in hepatocytes, the Asialoglycoprotein Receptor (ASGPR) .

-

Advantage:[1][2][3] physiologically relevant uptake; mimics natural nutrient sensing; lower background in cells lacking specific transporters.

-

Disadvantage:[2] Low labeling efficiency in cells with low GLUT expression; requires higher concentrations for glycan labeling compared to the peracetylated form.

-

Metabolic Fate & Epimerization

A critical feature of 6-azido-galactose derivatives is their ability to hijack the Leloir Pathway . Unlike GalNAz (which targets mucin-type O-glycans), 6AzGal derivatives can be epimerized.

-

Phosphorylation: 6AzGal

6AzGal-1-P (via Galactokinase/GALK). -

Activation: 6AzGal-1-P

UDP-6AzGal (via GALT). -

Epimerization (The Key Step): UDP-6AzGal

UDP-6AzGlc (via GALE).[4]

Crucial Insight: UDP-6AzGal is not a direct substrate for O-GlcNAc Transferase (OGT).[4] However, its epimer, UDP-6AzGlc , is a substrate. Therefore, Ac46AzGal treatment results in the labeling of intracellular O-GlcNAc proteins, a trait unique among galactose reporters.

Visualization: Metabolic Pathways[5]

The following diagram illustrates the divergent entry points and convergent metabolic fates of Ac46AzGal and 6AzGal.

Caption: Divergent uptake and convergent metabolism of Ac46AzGal and 6AzGal. Note the GALE-mediated epimerization allowing O-GlcNAc labeling.[4]

Comparative Data Analysis

| Feature | Ac46AzGal (Peracetylated) | Non-Acetylated 6AzGal |

| Primary Application | Glycan Profiling (O-GlcNAc & Surface) | Glucose Uptake Assay & Targeted Delivery |

| Membrane Entry | Passive Diffusion (High Efficiency) | Facilitated Transport (GLUTs/ASGPR) |

| Intracellular Conc. | High (Trapped after deacetylation) | Variable (Dependent on transporter Vmax) |

| Toxicity Risk | Moderate: Acetate accumulation can alter pH and histone acetylation. | Low: Minimal perturbation of cellular physiology.[4] |

| Background Labeling | Higher (Non-specific uptake) | Lower (Restricted to GLUT+ cells) |

| Chemical Stability | Hydrophobic, requires DMSO/Ethanol | Hydrophilic, water-soluble |

| Key Limitation | "Artificial" flux; bypasses metabolic feedback loops. | Inefficient labeling in GLUT-low cells. |

Experimental Protocols

Protocol A: Metabolic Labeling with Ac46AzGal (Glycan Analysis)

Use this protocol when the objective is to maximize signal intensity for proteomic analysis or imaging of total glycosylation.

-

Preparation: Dissolve Ac46AzGal in anhydrous DMSO to create a 100 mM stock solution.

-

Seeding: Plate mammalian cells (e.g., HeLa, HEK293) to reach 70% confluency.

-

Labeling:

-

Dilute stock to 50–200 µM in complete culture medium.

-

Critical Step: Minimize DMSO concentration to <0.2% to prevent solvent toxicity.

-

Incubate cells for 24–48 hours . (Longer incubation allows for equilibration through the Leloir pathway).

-

-

Harvest/Click:

-

Wash cells 3x with PBS to remove extracellular acetate and reporter.

-

Lyse cells (for Western Blot) or fix (for Imaging).[5]

-

React with DBCO-Biotin or Azide-Fluorophore (via CuAAC or SPAAC) for 1 hour at RT.

-

Protocol B: Glucose Uptake Assay with Non-Acetylated 6AzGal

Use this protocol to measure GLUT activity (similar to 18F-FDG PET) using flow cytometry.

-

Preparation: Dissolve 6AzGal in PBS or media (Water soluble).

-

Starvation: Incubate cells in glucose-free medium for 30 minutes to upregulate GLUT surface expression and deplete intracellular glucose.

-

Pulse:

-

Add 6AzGal to a final concentration of 0.5–2 mM . (Note: Higher concentration required than Ac4 form due to transporter kinetics).

-

Incubate for 15–60 minutes at 37°C.

-

-

Chase/Stop:

-

Wash immediately with ice-cold PBS containing phloretin (GLUT inhibitor) to stop transport.

-

-

Detection:

-

Perform "Post-click" labeling with a cell-permeable alkyne fluorophore (e.g., BDP-DBCO) on live or fixed cells.

-

Analyze via Flow Cytometry (Mean Fluorescence Intensity correlates with glucose uptake).

-

Critical "Gotchas" & Troubleshooting

The "Artificial S-Nitrosylation" Myth

While peracetylated N-azidoacetyl sugars (like Ac4GalNAz) are known to cause artificial S-glycosylation (chemical reaction of the azide-acetamide with thiols), Ac46AzGal contains an alkyl azide at the C6 position. Alkyl azides are chemically more stable and less electrophilic than N-azidoacetyl groups, significantly reducing non-enzymatic background labeling on cysteine residues.

Epimerization Control

If your specific goal is to label only Galactose residues and avoid O-GlcNAc (Glucose) labeling, you must consider the activity of GALE (UDP-galactose-4-epimerase) . In cells with high GALE activity, Ac46AzGal will label O-GlcNAc proteins. To prove specificity, use a GALE inhibitor or knockdown controls.

Toxicity Checks

When using Ac46AzGal, always run a cell viability assay (CCK-8 or MTT) alongside. The release of 4 equivalents of acetate per molecule can overwhelm cellular buffering capacity in sensitive cell lines (e.g., primary neurons), leading to acidification artifacts.

References

-

Wang, J., et al. (2021). "The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway."[6] Frontiers in Chemistry. Link

-

Chuh, K. N., et al. (2018). "The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase."[3] Journal of the American Chemical Society. Link

-

Kiyasu, N., et al. (2024). "Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo." Communications Biology. Link

-

Saraswat, A., et al. (2023). "Azido-Galactose Outperforms Azido-Mannose for Metabolic Labeling and Targeting of Hepatocellular Carcinoma." Biomaterials Science. Link

-

Agard, N. J., & Bertozzi, C. R. (2009). "Chemical approaches to perturb, profile, and perceive glycans." Accounts of Chemical Research. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

Mechanism of Cellular Uptake for 6-Azido-6-deoxy-D-galactose

Executive Summary

6-Azido-6-deoxy-D-galactose (6AzGal) represents a specialized class of metabolic chemical reporters (MCRs) used to interrogate cellular metabolism and glycan biosynthesis. Unlike traditional N-acetylgalactosamine analogs (e.g., GalNAz) which primarily probe mucin-type O-glycosylation, 6AzGal occupies a unique dual-functional niche in chemical biology:

-

As a Glucose Surrogate (Free Sugar): In its unprotected form, 6AzGal acts as a substrate for facilitative glucose transporters (GLUTs), allowing for the precise, non-radioactive monitoring of glucose uptake activity at the single-cell level.

-

As a Glycan Probe (Per-acetylated Form): In its per-O-acetylated form (Ac4-6AzGal), it bypasses surface transporters via passive diffusion to metabolically label intracellular glycoproteins, often revealing substrate promiscuity in the O-GlcNAcylation and Leloir pathways.

This guide details the molecular mechanisms governing the uptake, intracellular trafficking, and metabolic incorporation of 6AzGal, providing a robust framework for experimental design.

Mechanistic Foundations of Uptake

The cellular entry of 6AzGal is strictly dictated by its chemical protection status. Researchers must select the appropriate form based on whether the goal is to measure transporter kinetics or to engineer cell-surface glycans.

Pathway A: Facilitative Transport (The Free Sugar)

Primary Application: Monitoring Glucose Uptake / Metabolic Flux Analysis

Unprotected 6-Azido-6-deoxy-D-galactose retains sufficient structural homology to D-glucose and D-galactose to be recognized by the GLUT (SLC2A) family of transporters.

-

Recognition Motif: The C-6 hydroxyl group of glucose is a hydrogen-bond acceptor/donor involved in GLUT binding. However, the substitution of the hydroxyl (-OH) with an azide (-N3) at C-6 increases hydrophobicity while maintaining a similar steric volume. Recent structural activity relationship (SAR) studies indicate that GLUT1 and GLUT3 tolerate this modification, transporting 6AzGal with kinetics comparable to 2-deoxy-D-glucose (2DG).

-

Competitive Inhibition: 6AzGal uptake is competitively inhibited by D-glucose and Cytochalasin B (a classic GLUT inhibitor), confirming its reliance on the transporter rather than passive diffusion.

-

Thermodynamics: Uptake is temperature-dependent, ceasing at 4°C, which validates an energy-dependent or carrier-mediated translocation mechanism.

Pathway B: Passive Diffusion (The Per-acetylated Analog)

Primary Application: Metabolic Oligosaccharide Engineering (MOE) / Glycan Labeling

To maximize intracellular concentration for glycan labeling, 6AzGal is frequently administered as 1,2,3,4-tetra-O-acetyl-6-azido-6-deoxy-D-galactose (Ac4-6AzGal) .

-

Lipophilic Entry: The acetylation of polar hydroxyl groups renders the molecule lipophilic, allowing it to traverse the plasma membrane lipid bilayer independent of transporter expression levels.

-

Intracellular Trapping: Once cytosolic, non-specific carboxylesterases hydrolyze the acetyl groups. The resulting free 6AzGal is polar and membrane-impermeable, effectively "trapping" it inside the cell for subsequent metabolism.

Intracellular Metabolism: The Leloir Pathway & The Epimerization Trap

Once 6AzGal enters the cytosol (via GLUTs or deacetylation), it enters the Leloir Pathway . However, its fate is complex due to the promiscuity of galactose-processing enzymes.

The Phosphorylation Bottleneck

-

Enzyme: Galactokinase (GALK)[1]

-

Reaction: ATP + 6AzGal → ADP + 6AzGal-1-Phosphate

-

Constraint: GALK tolerates the C-6 azide, but the reaction rate is generally slower than with native galactose. This step is often the rate-limiting factor in the metabolic incorporation of the probe.

The Epimerization Switch (GALE)

A critical nuance often overlooked is the role of UDP-galactose 4'-epimerase (GALE) .

-

Standard Route: 6AzGal-1-P is converted to UDP-6AzGal by GALT (Galactose-1-phosphate uridylyltransferase).

-

The Switch: GALE can epimerize UDP-6AzGal into UDP-6AzGlc (UDP-6-azido-6-deoxy-glucose).

-

Consequence: While UDP-6AzGal targets cell surface glycans, the epimerized product UDP-6AzGlc can be utilized by O-GlcNAc Transferase (OGT) to label intracellular proteins. Therefore, signal detected from 6AzGal feeding can represent both Galactose and Glucose incorporation pathways.

Pathway Visualization

The following diagram illustrates the dual entry mechanisms and the metabolic bifurcation.

Figure 1: Dual-mode uptake mechanism of 6-Azido-6-deoxy-D-galactose. Left: GLUT-mediated transport of free sugar.[2] Right: Passive diffusion of per-acetylated precursor. Center: The Leloir pathway and GALE-mediated epimerization.

Experimental Workflows

Protocol: Measuring Glucose Uptake via 6AzGal

This protocol uses free 6AzGal as a glucose uptake probe, validated by Tsuchiya et al. (2024).

Materials:

-

6-Azido-6-deoxy-D-galactose (Free sugar, 10-50 mM stock in PBS).

-

DBCO-Fluorophore (e.g., DBCO-BODIPY or DBCO-Cy5).

| Step | Action | Critical Technical Insight |

| 1. Starvation | Incubate cells in glucose-free buffer (KRPH) for 15-30 min at 37°C. | Depletes intracellular glucose pools to maximize GLUT availability and reduce competition. |

| 2. Pulse | Add 6AzGal (0.5 - 2 mM) . Incubate for 15-30 min at 37°C. | Kinetics are linear in this window. Do not exceed 30 min to avoid significant metabolism into UDP-sugars. |

| 3. Arrest | Wash cells 3x with ice-cold PBS containing 2% FBS. | Cold shock stops transporter activity immediately. |

| 4. Labeling | Add DBCO-Fluorophore (20 µM) in cold PBS. Incubate 30 min at 4°C. | Copper-Free Click: DBCO reacts with the azide. 4°C prevents endocytosis of the dye, ensuring only intracellular azide is labeled post-fixation or surface if applicable (here, usually post-fixation for total uptake). Note: For uptake assays, fixation/permeabilization is required before staining to access cytosolic sugar. |

| 5. Analysis | Analyze via Flow Cytometry (MFI). | Signal intensity correlates linearly with GLUT activity. |

Protocol: Metabolic Glycan Labeling (Per-acetylated)

Materials:

-

Ac4-6AzGal (Stock in DMSO).

-

Biotin-Alkyne + CuAAC reagents (CuSO4, THPTA, Ascorbate).

| Step | Action | Critical Technical Insight |

| 1. Seeding | Seed cells to 70% confluency. | Over-confluency reduces metabolic rate and labeling efficiency. |

| 2. Feeding | Add Ac4-6AzGal (50 - 200 µM) for 24-48 hours. | Extended time is required for the Leloir pathway traversal and Golgi incorporation. |

| 3. Harvest | Lyse cells (for Western Blot) or fix (for Imaging). | |

| 4. Click | Perform CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).[5][6] | CuAAC is preferred here over DBCO for lysates due to lower background and higher kinetics in complex mixtures. |

Critical Analysis & Troubleshooting

Competition Controls (Self-Validation)

To prove the mechanism of uptake in your specific cell line, you must run the following controls:

-

Glucose Competition: Co-incubation of 6AzGal with 20 mM D-Glucose should reduce the signal by >80%. If it does not, the uptake is likely non-specific or passive (membrane leakage).

-

Cytochalasin B: Pre-treatment with 10 µM Cytochalasin B (GLUT inhibitor) must abolish uptake of the free sugar.

Toxicity Warning

-

Ac4-6AzGal: High concentrations (>100 µM) of per-acetylated sugars can cause cytotoxicity due to the accumulation of acetate (byproduct of deacetylation) which alters cytosolic pH.

-

Free 6AzGal: Generally non-toxic up to 10 mM, as it does not release acetate.

Epimerization Artifacts

When using 6AzGal to study galactose incorporation, be aware that GALE-positive cells may convert the probe to UDP-6AzGlc.

-

Verification: Digest lysates with PNGase F (removes N-glycans) or O-GlcNAcase (removes O-GlcNAc) before click labeling to determine which glycan species are carrying the azide.

References

-

Tsuchiya, M., Tachibana, N., & Hamachi, I. (2024). Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo.[3] Communications Biology, 7, 468.

-

[Link]

-

-

Zaro, B. W., et al. (2017). The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase. Journal of the American Chemical Society, 139(19), 6741–6748. (Provides context on C6-azido sugar metabolism).

-

[Link]

-

-

Daughtry, J. L., et al. (2020). Clickable Galactose Analogues for Imaging Glycans in Developing Zebrafish. ACS Chemical Biology, 15(2), 318–324.

-

[Link]

-

-

Hang, H. C., Yu, C., Kato, D. L., & Bertozzi, C. R. (2003). A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation. Proceedings of the National Academy of Sciences, 100(25), 14846–14851.

-

[Link]

-

-

Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793–16797.

-

[Link]

-

Sources

- 1. The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ressources.unisciel.fr [ressources.unisciel.fr]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose - PMC [pmc.ncbi.nlm.nih.gov]

6-Azido-6-deoxy-d-galactopyranose molecular weight and formula

Molecular Weight, Formula, and Application in Metabolic Glycoengineering

Executive Summary

6-Azido-6-deoxy-D-galactopyranose (6-Az-Gal) is a bioorthogonal chemical reporter used extensively in glycobiology and drug development.[1] It functions as a structural analog of D-galactose, capable of hijacking the cellular salvage pathway to be metabolically incorporated into cell-surface or intracellular glycans.[1] Once incorporated, the azide moiety (

This guide provides a definitive technical profile of 6-Az-Gal, including its physicochemical properties, synthesis pathways, and a validated protocol for metabolic labeling in mammalian cells.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The following data aggregates verified parameters for the free sugar form of 6-Azido-6-deoxy-D-galactopyranose.

| Parameter | Technical Specification |

| Chemical Name | 6-Azido-6-deoxy-D-galactopyranose |

| Common Abbreviations | 6-Az-Gal, 6AzGal, 6-Azido-Gal |

| CAS Number | 66927-03-5 |

| Molecular Formula | C |

| Molecular Weight | 205.17 g/mol |

| Exact Mass | 205.07 g/mol |

| Solubility | High in H |

| Appearance | White to off-white crystalline solid or powder.[1] |

| Stability | Stable at -20°C. Hygroscopic.[1] Avoid strong reducing agents.[1] |

Structural Configuration

In aqueous solution, 6-Az-Gal exists in equilibrium between alpha- and beta-pyranose forms.[1] The azide group at the C-6 position replaces the primary hydroxyl group, preventing phosphorylation at C-6 but allowing phosphorylation at C-1 by galactokinase (GALK) in the salvage pathway.

Synthesis & Production Pathways

The synthesis of 6-Az-Gal typically follows a protection-activation-substitution strategy.[1] The primary challenge is selectively functionalizing the C-6 primary alcohol in the presence of four secondary alcohols.

Chemical Synthesis Workflow

The most robust route utilizes the higher reactivity of the primary hydroxyl group or steric protection of the ring hydroxyls.

-

Protection: D-Galactose is treated with acetone and an acid catalyst to form 1,2:3,4-di-O-isopropylidene-

-D-galactopyranose .[1] This locks the sugar in the pyranose form and protects C-1, C-2, C-3, and C-4, leaving the C-6 hydroxyl free.[1] -

Activation: The exposed C-6 hydroxyl is converted to a leaving group, typically a tosylate (OTs) or mesylate (OMs), using

-toluenesulfonyl chloride or methanesulfonyl chloride in pyridine.[1] -

Substitution: The leaving group is displaced by an azide nucleophile (sodium azide, NaN

) in a polar aprotic solvent (DMF) at elevated temperature (80–100°C).[1] -

Deprotection: Acidic hydrolysis (e.g., aqueous acetic acid or TFA) removes the isopropylidene acetals, yielding the free sugar 6-Azido-6-deoxy-D-galactopyranose .[1]

Visualization of Synthesis Logic

Figure 1: Standard chemical synthesis route for 6-Azido-6-deoxy-D-galactopyranose targeting the C-6 position via selective protection.[1][4]

Application: Metabolic Labeling & Click Chemistry

The primary utility of 6-Az-Gal in drug development is Metabolic Oligosaccharide Engineering (MOE) .[1] This technique allows researchers to visualize glycosylation changes in disease states (e.g., cancer metastasis) or track the biodistribution of glycan-conjugated therapeutics.[1]

Mechanism of Action

-

Cellular Entry: 6-Az-Gal enters the cell via hexose transporters (e.g., GLUTs).[1]

-

Salvage Pathway Activation:

-

Incorporation: Glycosyltransferases in the Golgi apparatus transfer the azido-sugar onto nascent glycoproteins or glycolipids.[1]

-

Detection: The azide-labeled glycans are displayed on the cell surface, where they can be reacted with alkyne-functionalized probes.[1]

Metabolic Pathway Diagram[1]

Figure 2: The metabolic fate of 6-Az-Gal via the Leloir pathway, leading to incorporation into glycoconjugates.[1]

Experimental Protocol: Metabolic Labeling & Detection

Objective: Label cell-surface glycans with 6-Az-Gal and detect via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagents Required[1][4][9][10][11][12]

-

6-Az-Gal Stock: 100 mM in sterile DMSO or H

O.[1] -

Labeling Media: Complete cell culture media (low glucose preferred to reduce competition).[1]

-

Click Reagents:

Step-by-Step Methodology

-

Cell Seeding:

-

Metabolic Labeling:

-

Dilute 6-Az-Gal stock into fresh culture media to a final concentration of 50–200 µM .

-

Note: Peracetylated derivatives (Ac

-6-Az-Gal) can be used at lower concentrations (10–50 µM) due to higher passive permeability.[1] -

Incubate cells for 24–72 hours at 37°C / 5% CO

. -

Include a "Vehicle Control" (DMSO only) plate.[1]

-

-

Harvest & Wash:

-

Click Reaction (CuAAC) - Lysate Protocol:

-

Adjust protein concentration to 1–2 mg/mL.[1]

-

Prepare Click Master Mix (add in order):

-

Incubate for 1 hour at Room Temperature in the dark with gentle rotation.

-

-

Analysis:

Characterization Data

To validate the identity of synthesized or purchased 6-Az-Gal, compare analytical data against these standards.

Nuclear Magnetic Resonance (NMR)[1][5][6][14]

-

Solvent: D

O - H NMR (400 MHz):

-

C NMR:

-

C-6 Signal: The carbon attached to the azide appears significantly upfield (

~51–52 ppm) compared to the C-6 alcohol of galactose (

-

Mass Spectrometry[1][13]

-

Technique: ESI-MS (Electrospray Ionization)[1]

-

Mode: Positive or Negative

-

Expected Ions:

References

-

PubChem. (2025).[1] 6-Azido-6-deoxy-D-galactose Compound Summary. National Library of Medicine.[1] [Link][1]

-

Hang, H. C., & Bertozzi, C. R. (2001).[1] Ketone isosteres of 2-N-acetamidosugars as substrates for metabolic cell surface engineering. Journal of the American Chemical Society. [Link]

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [Link]

-

Prescher, J. A., & Bertozzi, C. R. (2005).[1] Chemistry in living systems. Nature Chemical Biology. [Link]

-

Dube, D. H., & Bertozzi, C. R. (2005).[1] Metabolic oligosaccharide engineering as a tool for glycobiology. Current Opinion in Chemical Biology. [Link][1]

Sources

- 1. 6-Azido-6-deoxy-D-galactose | C6H11N3O5 | CID 150124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Azido-6-deoxy-D-galactopyranose, Purity ≥95% - CD BioGlyco [bioglyco.com]

- 3. synthose.com [synthose.com]

- 4. Frontiers | The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway [frontiersin.org]

- 5. benchchem.com [benchchem.com]

Metabolic Precision: A Technical Guide to Azido-Galactose Reporters

Executive Summary: The Bioorthogonal Shift

For decades, the study of mucin-type O-linked glycosylation was hindered by the lack of specific tools. Traditional methods—lectin affinity and radioactive sugar feeding—offered either poor specificity or high safety burdens without the ability to image live cells.

The development of Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) by the Bertozzi lab marked a paradigm shift. By hijacking the cell's native salvage pathways, researchers can metabolically incorporate a "chemical handle" (an azide) into cell-surface glycans. This handle is bioorthogonal—inert to biological conditions but reactive to specific exogenously added probes via Staudinger ligation or Click chemistry.

This guide moves beyond the textbook definition to address the application of GalNAz reporters: how to maximize signal, minimize toxicity, and crucially, how to interpret data given the known metabolic "leaks" in the system.

Mechanistic Foundations: The Salvage Pathway

To use GalNAz effectively, one must understand its metabolic journey. We do not simply "paint" the cell; we force the cell to process a non-native substrate.

The Pathway Logic:

-

Entry: Ac4GalNAz is peracetylated (tetraacetylated) to increase lipophilicity, allowing passive diffusion across the plasma membrane.

-

Deacetylation: Once cytosolic, non-specific esterases strip the acetyl groups, trapping the polar sugar (GalNAz) inside the cell.

-

Activation (The Salvage Pathway):

-

Kinase Step: GalNAz is phosphorylated by GalNAc Kinase (GALK2) to form GalNAz-1-phosphate.[1]

-

Nucleotide Coupling: UDP-GalNAc Pyrophosphorylase (AGX1) converts it to the high-energy donor UDP-GalNAz .

-

-

Golgi Transport & Transfer: UDP-GalNAz is transported into the Golgi, where Polypeptide N-acetylgalactosaminyltransferases (ppGalNAcTs) transfer the GalNAz moiety onto Serine/Threonine residues of nascent proteins.

The Critical Caveat: Epimerization A common failure mode in data interpretation is assuming GalNAz only labels O-linked mucins. The enzyme UDP-galactose 4'-epimerase (GALE) can interconvert UDP-GalNAz and UDP-GlcNAz.[2] Consequently, GalNAz feeding can result in azide incorporation into N-linked glycans and intracellular O-GlcNAc proteins.

Visualization: The Metabolic Fate of Ac4GalNAz

Caption: Figure 1. The metabolic salvage pathway of GalNAz.[1][3][4] Note the GALE-mediated epimerization (red node) which allows leakage into the GlcNAz pool, labeling N-glycans.

Structural Evolution & Reporter Comparison

Not all azido-sugars are created equal. The choice of reporter dictates the sensitivity and the specific glycosylation subset visualized.

| Reporter | Target Glycan | Key Enzyme | Advantages | Limitations |

| Ac4GalNAz | Mucin O-linked (Primary) | GALK2 / ppGalNAcTs | High incorporation; Industry standard. | Epimerizes to GlcNAz (loss of specificity); Toxic >50µM. |

| Ac4GlcNAz | O-GlcNAc / N-linked | OGT / NGATs | Labels intracellular proteins. | Epimerizes to GalNAz; High background. |

| Ac4ManNAz | Sialic Acids | GNE / Sialyltransferases | Very specific for cell surface; High signal. | Only labels terminal sialic acids, not the core. |

| 6-Az-Gal | Intracellular (O-GlcNAc) | OGT (Promiscuous) | Avoids some GALE issues.[5] | Toxic ; Labels via OGT promiscuity, not O-mucin pathway. |

Senior Scientist Note: While 4-fluoro-analogues (e.g., 4-F-GalNAz) were designed to block GALE epimerization, recent data suggests they are unexpectedly utilized by OGT, labeling intracellular proteins instead of the desired cell-surface mucins. Stick to Ac4GalNAz for surface mucin studies, but control for N-glycans.

Validated Experimental Protocol (Cell Surface Labeling)

This protocol is optimized for adherent mammalian cells (e.g., CHO, HeLa, HEK293).

Phase 1: Metabolic Labeling

-

Seeding: Seed cells to reach ~50-60% confluency. Do not overgrow; active metabolism is required for sugar uptake.

-

Preparation of Stock: Dissolve Ac4GalNAz in anhydrous DMSO to 50 mM. Store at -20°C.

-

Critical Check: Ensure DMSO is fresh. Hygroscopic DMSO hydrolyzes the acetyl groups.

-

-

Feeding: Dilute stock into warm culture media to a final concentration of 25–50 µM .

-

Why this range? <10 µM yields poor signal. >50 µM induces mitochondrial toxicity and inhibits natural glycolysis.

-

-

Incubation: Incubate for 48–72 hours .

-

Note: Shorter times (24h) are insufficient for the sugar to traverse the salvage pathway and accumulate on the surface.

-

Phase 2: The Click Reaction (SPAAC)

We utilize Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to avoid Copper toxicity in live cells.

-

Wash: Wash cells 2x with warm PBS (with 1% FBS) to remove free Ac4GalNAz.

-

Labeling: Add DBCO-Fluorophore (e.g., DBCO-Cy5) or DBCO-Biotin at 20–50 µM in media (serum-free preferred to reduce protein binding).

-

Reaction: Incubate for 1 hour at 37°C or RT.

-

Kinetics: SPAAC is slower than CuAAC. 1 hour is the minimum.

-

-

Final Wash: Wash 3x with ice-cold PBS to stop trafficking and remove excess probe.

-

Analysis: Proceed to Flow Cytometry or Fluorescence Microscopy.

Visualization: The Experimental Workflow

Caption: Figure 2. Optimized workflow for live-cell metabolic labeling using Ac4GalNAz and SPAAC chemistry.

Troubleshooting & Optimization (The "Senior Scientist" Perspective)

1. The "Background" Artifact (S-Alkylation) Peracetylated sugars are reactive electrophiles. In cell lysates, they can non-specifically react with cysteine thiols (S-alkylation), creating a background signal that mimics glycoprotein labeling.

-

Solution: Always include a "DMSO-only" control and a "Sugar-only (no Click)" control. If performing Western Blot, treat lysates with hydroxylamine or strong reducing agents, though this is often insufficient. The best defense is low concentration feeding (≤50 µM) .

2. Verifying Specificity (The GALE Check) To prove your signal is O-linked mucin and not epimerized GlcNAz (N-linked):

-

Protocol: Treat labeled cells with PNGase F (removes N-glycans).[6]

-

Result: If the signal remains, it is O-linked.[5] If signal drops significantly, you have high GALE activity and N-glycan contamination.

3. Toxicity Management If cells detach or show poor morphology:

-

Reduce Ac4GalNAz to 10 µM.

-

Check the DMSO concentration (keep final DMSO < 0.1%).

-

Switch to GalNAz (free sugar) if your cells have high uptake capacity, though this is rarely efficient for standard lines.

References

-

Hang, H. C., & Bertozzi, C. R. (2003). The chemistry and biology of mucin-type O-linked glycosylation. Bioorganic & Medicinal Chemistry, 13(17), 5021-5034.

-

Hang, H. C., Yu, C., Kato, D. L., & Bertozzi, C. R. (2003). A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation.[7] Proceedings of the National Academy of Sciences, 100(25), 14846-14851. [6][7]

-

Dube, D. H., Prescher, J. A., Quang, C. N., & Bertozzi, C. R. (2006). Probing mucin-type O-linked glycosylation in living animals.[4] Proceedings of the National Academy of Sciences, 103(13), 4819-4824.

-

Boyce, M., Carrico, I. S., Ganguli, A. S., Yu, S. H., Hangauer, M. J., Hubbard, S. C., ...[7] & Bertozzi, C. R. (2011). Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway. Proceedings of the National Academy of Sciences, 108(8), 3141-3146.

-

Zaro, B. W., Yang, Y. Y., Hang, H. C., & Pratt, M. R. (2011). Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1. Proceedings of the National Academy of Sciences, 108(20), 8146-8151.

Sources

- 1. The molecular architecture of human N-acetylgalactosamine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]

- 4. Probing mucin-type O-linked glycosylation in living animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Copper-Free Metabolic Labeling with 6-Azido-6-deoxy-d-galactose

This Application Note is structured to provide a rigorous, field-validated guide for the use of 6-Azido-6-deoxy-d-galactose (6-AzGal) in metabolic labeling. Unlike the more common N-azidoacetylgalactosamine (GalNAz), 6-AzGal probes specific sectors of the Leloir pathway and glucose transporter (GLUT) activity, requiring distinct experimental considerations.

Abstract & Technical Rationale

Metabolic oligosaccharide engineering (MOE) allows for the installation of bioorthogonal handles into cellular glycans.[1] While N-acetylated analogs (e.g., Ac4GalNAz) are widely used to probe mucin-type O-glycans, 6-Azido-6-deoxy-d-galactose (6-AzGal) offers a unique metabolic trajectory.

Why 6-AzGal?

-

Leloir Pathway Substrate: 6-AzGal enters the galactose salvage pathway (Leloir pathway), converted by galactokinase (GALK) and galactose-1-phosphate uridylyltransferase (GALT) into UDP-6-AzGal.

-

Structural Mimicry: Unlike C2-modified analogs, the C6-azide modification is tolerated by specific hexose transporters (GLUTs) and glycosyltransferases (GalT), allowing it to act as a reporter for both galactose metabolism and glucose uptake dynamics.

-

Copper-Free Safety: This protocol utilizes DBCO (Dibenzocyclooctyne) reagents to effect a copper-free click reaction.[2][3] This eliminates the cytotoxicity associated with Cu(I) catalysts (ROS generation, protein denaturation), preserving cell viability for downstream live-cell imaging or flow cytometry.

Mechanism of Action

The utility of 6-AzGal relies on the cellular biosynthetic machinery's "promiscuity"—its ability to process non-native substrates.

Metabolic Incorporation Pathway

Once 6-AzGal (often administered as the peracetylated prodrug Ac4-6-AzGal for passive diffusion) enters the cytoplasm, it is deacetylated by non-specific esterases. The free sugar then traverses the Leloir pathway:[4]

-

Phosphorylation: GALK phosphorylates C1 to form 6-AzGal-1-P .

-

Nucleotide Activation: GALT transfers UMP to form UDP-6-AzGal .

-

Incorporation: Golgi-resident galactosyltransferases transfer the azido-sugar onto nascent glycoproteins (or glycolipids).

-

Note: Recent evidence suggests UDP-6-AzGal can also be epimerized by GALE to UDP-6-AzGlc, potentially labeling intracellular O-GlcNAc proteins via O-GlcNAc Transferase (OGT) promiscuity.

-

The SPAAC Reaction

The detection step utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] The strained cyclooctyne ring of DBCO possesses high potential energy (~18 kcal/mol of ring strain). Upon encountering the azide group on 6-AzGal, the ring strain is released to form a stable triazole conjugate.[5] This reaction proceeds spontaneously at physiological pH without a catalyst.[3]

Pathway Visualization

Figure 1: Metabolic trajectory of 6-Azido-6-deoxy-d-galactose from entry to glycan incorporation and subsequent copper-free ligation.

Experimental Protocol

Reagents & Equipment

-

Metabolic Reporter: Tetraacetylated 6-Azido-6-deoxy-d-galactose (Ac4-6-AzGal).

-

Stock: 100 mM in anhydrous DMSO. Store at -20°C.

-

-

Detection Probe: DBCO-Fluorophore (e.g., DBCO-Cy5, DBCO-Alexa Fluor 488).

-

Stock: 10 mM in DMSO.

-

-

Labeling Buffer: DPBS + 1% BSA (w/v).

-

Fixation (Optional): 4% Paraformaldehyde (PFA) in PBS.

-

Cell Lines: HeLa, HEK293, or HepG2 (Galactose metabolism active).

Workflow Overview

Figure 2: Step-by-step experimental workflow for copper-free labeling of azido-functionalized glycans.

Step-by-Step Methodology

Phase I: Metabolic Labeling (Pulse)

-

Seeding: Plate cells in appropriate vessel (e.g., 8-well chamber slide for imaging) and grow to 70% confluency.

-

Preparation of Media: Dilute the Ac4-6-AzGal stock (100 mM) into fresh complete culture media to a final concentration of 50 µM .

-

Expert Insight: Concentrations >100 µM may inhibit endogenous galactose metabolism or cause toxicity. 50 µM is the optimal balance for signal-to-noise ratio.

-

-

Incubation: Replace culture media with the Azide-supplemented media. Incubate for 24–48 hours at 37°C / 5% CO₂.

-

Control: Prepare a "Vehicle Control" well with DMSO only (no azide sugar) to quantify non-specific DBCO binding.

-

Phase II: Copper-Free Click Reaction (Label)

-

Wash: Remove media and gently wash cells 2x with warm DPBS to remove unincorporated sugar.

-

Staining Solution: Dilute DBCO-Fluorophore to 20 µM in Labeling Buffer (DPBS + 1% BSA).

-

Note: BSA blocks non-specific hydrophobic interaction of the DBCO dye with cell membranes.

-

-

Reaction: Add Staining Solution to cells. Incubate for 30–60 minutes at 37°C.

-

Critical: Perform this step in the dark to prevent photobleaching of the fluorophore.

-

Phase III: Downstream Processing

-

Wash: Remove staining solution. Wash 3x with DPBS (5 mins per wash) to remove unreacted probe.

-

Fixation (For Microscopy): Fix cells with 4% PFA for 15 mins at Room Temperature.

-

Permeabilization: If probing intracellular targets (e.g., O-GlcNAc mimicry), permeabilize with 0.1% Triton X-100 after fixation. Do not permeabilize before the click reaction if targeting surface glycans, as this disrupts membrane integrity.

-

-

Nuclear Counterstain: Incubate with DAPI (1 µg/mL) for 5 mins.

-

Mount & Image: Mount slides and image using Confocal Microscopy.

Quantitative Data & Troubleshooting

Expected Results vs. Controls

| Condition | Reagent Added | DBCO-Probe | Expected Signal | Interpretation |

| Experimental | Ac4-6-AzGal | Yes | High (Membrane/Golgi) | Successful incorporation into glycans. |

| Negative Control | DMSO (Vehicle) | Yes | Low / Background | Baseline non-specific binding of DBCO. |

| Competition | Ac4-6-AzGal + Galactose (10x) | Yes | Reduced | Native galactose competes for GALK/GALT. |

| Metabolic Block | Ac4-6-AzGal + Brefeldin A | Yes | Perinuclear (Golgi) | Transport to surface blocked; confirms Golgi processing. |

Troubleshooting Guide

-

Problem: High Background Signal.

-

Cause: DBCO reagents are hydrophobic and stick to plastic/membranes.

-

Solution: Increase wash steps; ensure 1-3% BSA is present during labeling; reduce DBCO concentration to 10 µM.

-

-

Problem: Low Signal Intensity.

-

Cause: Low incorporation efficiency or slow Leloir pathway kinetics in specific cell line.

-

Solution: Increase incubation time to 72h; verify cell line expresses GALK/GALT (e.g., HepG2 is better than CHO); try 100 µM concentration.

-

-

Problem: Intracellular Puncta instead of Membrane Stain.

-

Cause: Endocytosis of labeled surface proteins or labeling of intracellular O-GlcNAc (via GALE epimerization).

-

Solution: Perform labeling at 4°C to halt endocytosis if surface staining is the goal.

-

References

-

Discovery of 6-Azido-6-deoxy-D-galactose as a GLUT substrate. Title: Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo. Source: Nature Communications / PMC (2024). URL:[Link]

-

Intracellular Labeling via Leloir Pathway. Title: The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway.[6] Source: Frontiers in Chemistry (2021). URL:[Link]

-

Comparison of Azido-Sugars (GalAz vs ManAz). Title: Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma.[7] Source: Biomaterials Science (RSC). URL:[Link]

-

Copper-Free Click Chemistry Principles. Title: Copper-free click chemistry for dynamic in vivo imaging.[8] Source: PNAS (2008). URL:[Link]

-

Chemical Synthesis and Properties. Title: 6-Azido-6-deoxy-D-galactose | Structure & Properties.[9] Source: PubChem. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Galactose - Wikipedia [en.wikipedia.org]

- 5. chempep.com [chempep.com]

- 6. The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azido-galactose outperforms azido-mannose for metabolic labeling and targeting of hepatocellular carcinoma - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 8. pnas.org [pnas.org]

- 9. 6-Azido-6-deoxy-D-galactose | C6H11N3O5 | CID 150124 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: A Robust Synthetic Pathway for Per-O-acetylated 6-Azido-6-deoxy-d-galactopyranose

Abstract: This guide provides a comprehensive, field-proven protocol for the multi-step synthesis of per-O-acetylated 6-azido-6-deoxy-d-galactopyranose. This valuable molecule serves as a critical tool for researchers in chemical biology and drug development, primarily as a metabolic chemical reporter for studying glycosylation and as a versatile building block for bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2][3] The presented pathway begins with the readily available 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, proceeding through selective activation of the primary hydroxyl group, nucleophilic substitution with azide, and concluding with deprotection and global acetylation. Each step is detailed with causal explanations for experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction and Strategic Rationale

The introduction of an azido moiety onto a sugar scaffold provides a powerful bioorthogonal handle for a wide range of biological investigations. Specifically, 6-azido-6-deoxy-d-galactose, when per-O-acetylated, becomes a cell-permeable probe.[3][4] Once inside the cell, native enzymes remove the acetyl groups, and the azido-sugar can be incorporated into glycan chains through metabolic pathways.[2][3] The exposed azide can then be selectively tagged with probes containing an alkyne group for visualization and identification of glycoproteins.[2]

Our synthetic strategy is designed for efficiency and scalability, focusing on a logical progression that leverages the inherent reactivity differences of the hydroxyl groups on the galactose core.

The Four-Stage Synthetic Approach:

-

Selective Activation: The primary hydroxyl group at the C-6 position is chemically distinguished from the secondary hydroxyls by converting it into a superior leaving group, typically a tosylate. This exploits the greater steric accessibility and inherent reactivity of the primary alcohol.

-

Nucleophilic Displacement: The activated C-6 position undergoes an S(_N)2 reaction with an azide nucleophile, installing the key functional group with an inversion of configuration (which is irrelevant for this achiral center).

-

Hydrolytic Deprotection: The acid-labile isopropylidene protecting groups are removed to expose the hydroxyls at C-1, C-2, C-3, and C-4.

-

Global Acetylation: All free hydroxyl groups are acetylated to yield the final, membrane-permeable product.

This structured approach ensures high yields and simplifies purification at each stage.

Visualized Synthetic Pathway

The overall transformation from the protected starting material to the final product is illustrated below.

Caption: Overall synthetic scheme for per-O-acetylated 6-Azido-6-deoxy-d-galactopyranose.

Detailed Experimental Protocols

Safety Precaution: Organic azides can be explosive, particularly when heated or in concentrated form. Always handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform reactions in a well-ventilated fume hood.

Protocol 1: Synthesis of 1,2:3,4-Di-O-isopropylidene-6-O-tosyl-α-D-galactopyranose (Intermediate B)

-

Principle: This step converts the C-6 primary alcohol into a tosylate, an excellent leaving group. The reaction involves the nucleophilic attack of the alcohol's oxygen onto the sulfur atom of p-toluenesulfonyl chloride (TsCl).[5] Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[6]

-

Materials:

-

1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose (A)

-

Anhydrous Pyridine

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-